METHYL 5-CARBAMOYL-2-(2-IMINO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 5-CARBAMOYL-2-(2-IMINO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of chromene, thiophene, and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-CARBAMOYL-2-(2-IMINO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction or a cyclization reaction.
Functional Group Modifications: Introduction of the carbamoyl and amido groups can be done through nucleophilic substitution or amide formation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Optimization of temperature and pressure conditions.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-CARBAMOYL-2-(2-IMINO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 5-CARBAMOYL-2-(2-IMINO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or modulating their activity.
Interaction with Receptors: Affecting signal transduction pathways.
Modulation of Gene Expression: Influencing cellular processes at the transcriptional level.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-CARBAMOYL-2-(2-IMINO-2H-CHROMENE-3-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: can be compared with other compounds that have similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other compounds.
Properties
IUPAC Name |
methyl 5-carbamoyl-2-[(2-iminochromene-3-carbonyl)amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-8-12(18(24)25-2)17(27-13(8)14(19)22)21-16(23)10-7-9-5-3-4-6-11(9)26-15(10)20/h3-7,20H,1-2H3,(H2,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFKHRKUILMKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2=N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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